molecular formula C17H20N2OS B4424166 (1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine

(1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine

Cat. No. B4424166
M. Wt: 300.4 g/mol
InChI Key: GUOQAAYBYYRIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine, also known as ITM, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. ITM is a derivative of tryptamine and is structurally similar to other psychoactive compounds such as psilocybin and DMT. However, unlike these substances, ITM is not known to have any psychoactive effects. Instead, it has been studied for its potential use in a variety of scientific applications.

Mechanism of Action

The exact mechanism of action of (1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine is not yet fully understood. However, it is thought to work by binding to specific receptors in cells and tissues, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro, including the inhibition of cell growth and the induction of apoptosis (programmed cell death) in certain cancer cells. It has also been shown to modulate the activity of certain enzymes and transcription factors, which can have downstream effects on cellular processes such as DNA replication and protein synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine for lab experiments is its relative ease of synthesis and purification. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of this compound is that it is not yet well-characterized in vivo, and more research is needed to fully understand its potential effects in living organisms.

Future Directions

There are a number of potential future directions for research on (1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine. One area of interest is the development of new synthetic methods for the production of this compound and related compounds. Another area of interest is the further characterization of this compound's mechanism of action and its potential use as a therapeutic agent for the treatment of various diseases. Additionally, more research is needed to understand the potential risks and benefits of this compound in vivo, as well as its potential interactions with other compounds and medications.

Scientific Research Applications

(1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine has been studied for its potential use in a variety of scientific applications, including as a fluorescent probe for imaging cells and tissues, as a precursor for the synthesis of other compounds, and as a potential therapeutic agent for the treatment of various diseases. In particular, this compound has shown promise in the field of cancer research, where it has been shown to inhibit the growth of certain cancer cells in vitro.

properties

IUPAC Name

N-(1H-indol-5-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-20-9-8-19(13-16-3-2-10-21-16)12-14-4-5-17-15(11-14)6-7-18-17/h2-7,10-11,18H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOQAAYBYYRIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC2=C(C=C1)NC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.